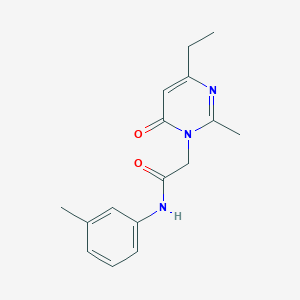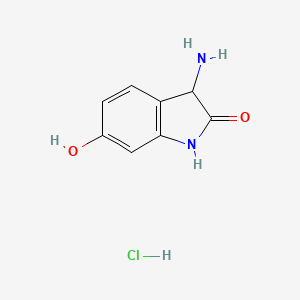![molecular formula C15H13FN2O4S B2431799 2-[(4-氟苯基)硫代]-N-(2-甲氧基-4-硝基苯基)乙酰胺 CAS No. 878471-37-5](/img/structure/B2431799.png)
2-[(4-氟苯基)硫代]-N-(2-甲氧基-4-硝基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C14H11FN2O3S This compound is characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a nitrophenylacetamide moiety
科学研究应用
2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds have been known to target enzymes such asmacrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix proteins, which is a key process in various physiological and pathological conditions.
Mode of Action
It’s likely that the compound interacts with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s activity . The presence of the fluorophenyl and nitrophenyl groups might contribute to the compound’s binding affinity and selectivity .
Biochemical Pathways
Given its potential target, it may influence pathways related toextracellular matrix degradation . This could have downstream effects on processes such as tissue remodeling, inflammation, and disease progression.
Pharmacokinetics
fluorophenyl and nitrophenyl could influence these properties. For instance, the fluorine atom in the fluorophenyl group could enhance the compound’s metabolic stability, while the nitro group could impact its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. If the compound acts as an inhibitor of macrophage metalloelastase, it could potentially reduce the degradation of extracellular matrix proteins . This could result in the modulation of various cellular processes, including cell migration, proliferation, and differentiation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its binding to the target. Additionally, the presence of other biomolecules could compete with the compound for binding to the target, potentially affecting its efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the following steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the fluorophenyl sulfanyl intermediate.
Coupling with Methoxy-Nitrophenyl Acetamide: The intermediate is then coupled with 2-methoxy-4-nitrophenyl acetamide under suitable conditions, often involving a base such as triethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
相似化合物的比较
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide
- 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide
- 2-[(4-methylphenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide
Uniqueness
2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents.
属性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c1-22-14-8-11(18(20)21)4-7-13(14)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYZNQLRFFATGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2431718.png)
![2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2431721.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2431723.png)





![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2431732.png)




